(S)-Timolol-d9 vs. (R)-Timolol-d9: 54-Fold Difference in Beta-Adrenoceptor Potency in Rat Atria
In a direct head-to-head comparison of the enantiomers, (S)-timolol demonstrated 54-fold higher potency as a β-adrenoceptor antagonist than (R)-timolol in a rat atrial assay [1]. This stark difference in functional activity confirms that the S-enantiomer is the sole pharmacologically relevant form for Timolol's therapeutic effect, and by extension, the correct target for bioanalytical quantification. Using an (R)-enantiomer-based internal standard would quantify a species with fundamentally different biological activity, undermining the physiological relevance of the analytical data.
| Evidence Dimension | Beta-adrenoceptor antagonist potency (chronotropic action inhibition) |
|---|---|
| Target Compound Data | 1 (relative potency) |
| Comparator Or Baseline | (R)-Timolol (potency relative to S-Timolol: 1/54) |
| Quantified Difference | 54-fold greater potency for (S)-Timolol |
| Conditions | Spontaneously beating rat heart atria; inhibition of (-)-isoprenaline-induced chronotropic action |
Why This Matters
This confirms that (S)-Timolol-d9 is the analytically and pharmacologically correct internal standard for studies involving the active drug, avoiding the quantification of a biologically irrelevant enantiomer.
- [1] Karhuvaara, S., et al. (1989). Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria. Journal of Pharmacy and Pharmacology, 41(9), 649-650. View Source
